lithium;2-hydroxybenzoate

Pharmacokinetics Neuroscience Toxicology

Lithium 2-hydroxybenzoate (lithium salicylate) is the preferred counterion-differentiated lithium salt for chronic neuropsychiatric dosing models. Unlike lithium carbonate or citrate, its organic anion alters absorption kinetics to produce a sustained-release-like plasma and brain profile—elevated lithium levels persist beyond 48 h without the sharp peak that drives toxicity. The salicylate moiety confers intrinsic COX-mediated anti-inflammatory activity absent in conventional salts, enabling dual-action mechanistic studies across Alzheimer’s disease, traumatic brain injury, and mood disorders with inflammatory components. Researchers developing 505(b)(2) formulations or lithium-sparing therapeutics rely on lithium salicylate as the benchmark organic anion salt. Order high-purity lithium salicylate today to access validated pharmacokinetic differentiation and dual pharmacology.

Molecular Formula C7H5LiO3
Molecular Weight 144.1 g/mol
Cat. No. B7802400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium;2-hydroxybenzoate
Molecular FormulaC7H5LiO3
Molecular Weight144.1 g/mol
Structural Identifiers
SMILES[Li+].C1=CC=C(C(=C1)C(=O)[O-])O
InChIInChI=1S/C7H6O3.Li/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1
InChIKeyPSBOOKLOXQFNPZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium 2-Hydroxybenzoate Procurement Guide: Next-Generation Lithium Salt with Differentiated Pharmacokinetics


Lithium 2-hydroxybenzoate (lithium salicylate) is a lithium salt of salicylic acid, classified as a nonsteroidal anti-inflammatory drug (NSAID) derivative with established mood-stabilizing and neuroprotective properties [1]. Unlike conventional lithium salts such as lithium carbonate or lithium citrate, lithium salicylate exhibits profoundly different plasma and brain pharmacokinetics, characterized by elevated lithium levels sustained beyond 48 hours post-dose without the sharp peak associated with toxicity [2]. This compound serves as a critical research tool for investigating lithium's pleiotropic mechanisms—including GSK-3β inhibition, inositol monophosphatase (IMPase) inhibition, and anti-inflammatory cytokine modulation—while offering a dual-action profile that combines lithium's neuropsychiatric benefits with salicylate's COX-mediated anti-inflammatory activity [3].

Lithium 2-Hydroxybenzoate: Why Anion Selection Determines Pharmacokinetic and Pharmacodynamic Outcomes


Lithium salts are not interchangeable; the counterion dictates critical pharmacokinetic parameters that directly impact therapeutic window and toxicity risk. Lithium carbonate, the FDA-approved standard, exhibits a rapid absorption profile that generates a sharp peak in plasma lithium concentration, necessitating stringent therapeutic drug monitoring and contributing to dose-limiting renal and neurological adverse effects [1]. Lithium citrate, another clinically used salt, shares similar peak-trough fluctuation issues. In contrast, lithium salicylate's organic anion alters lithium ion dissociation and absorption kinetics, producing a sustained-release-like profile that maintains elevated brain lithium levels for over 48 hours without the toxic peak [2]. Furthermore, the salicylate moiety confers intrinsic anti-inflammatory activity via cyclooxygenase inhibition—a property absent in carbonate or citrate salts—enabling potential synergistic therapeutic effects in neuroinflammatory conditions [3]. Substituting lithium carbonate for lithium salicylate in research or development applications fundamentally changes the experimental outcomes, particularly in chronic dosing models and neuroinflammation-focused studies.

Lithium 2-Hydroxybenzoate Quantitative Differentiation Evidence: Comparator-Based Analysis


Lithium Salicylate vs. Lithium Carbonate: Sustained Brain Exposure Without Toxic Peak

Lithium salicylate produced elevated plasma and brain lithium levels beyond 48 hours post-dose in rats, without the sharp peak that characterizes lithium carbonate absorption and contributes to toxicity [1]. The relative oral bioavailability (Frel) of lithium salicylate was 0.35 in plasma and 0.54 in brain compared to lithium carbonate, indicating that lithium salicylate achieves lower systemic exposure while maintaining preferential brain distribution [1].

Pharmacokinetics Neuroscience Toxicology

AL001 (Lithium Salicylate-Proline Cocrystal) vs. Lithium Carbonate: Broader Brain Myo-Inositol Reduction with Glutamate Sparing

In a Phase 2 clinical trial, healthy volunteers (N=6) received 2-week blood-bioequivalent doses of AL001 (lithium salicylate-proline ionic cocrystal) or lithium carbonate. AL001 reduced myo-inositol levels in 17 of 18 brain regions (94% coverage), whereas lithium carbonate reduced myo-inositol in only 8 of 18 brain regions (44% coverage) [1]. Additionally, glutamate levels remained largely undisturbed in 10 of 18 brain regions after AL001 treatment, whereas lithium carbonate disrupted glutamate levels across every brain region measured [1].

Magnetic Resonance Spectroscopy Bipolar Disorder Alzheimer's Disease

Lithium Salicylate vs. Lithium Carbonate: Behavioral Efficacy Comparison in Alzheimer's Disease Mouse Model

In female APPSWE/PS1dE9 transgenic Alzheimer's disease mice, low-dose lithium salicylate (2.25 mmol Li/kg/day for 9 months) prevented spatial cognitive decline in the Morris water maze and depression-like behavior in the tail suspension test [1]. Lithium carbonate produced equivalent prevention of spatial cognitive decline and depression-like behavior, indicating comparable mood-stabilizing and cognitive-protective efficacy at equivalent lithium doses [1]. However, the lithium salicylate-proline cocrystal LISPRO demonstrated superior efficacy in preventing associative-memory decline (contextual fear conditioning) and reducing irritability (touch escape test) [1].

Alzheimer's Disease Behavioral Pharmacology Cognitive Impairment

LISPRO vs. Lithium Carbonate: Superior Brain Lithium Levels in Chronic Dosing Models

Pharmacokinetic studies in B6129SF2/J mice (2-week oral treatment) and transgenic Tg2576 mice (8-week oral treatment) demonstrated that LISPRO provides significantly higher brain lithium levels and more steady plasma lithium levels compared with lithium carbonate [1]. In 3XTg-AD mice, 28-week oral LISPRO treatment significantly reduced β-amyloid plaques and tau phosphorylation [1].

Pharmacokinetics Alzheimer's Disease Drug Development

Dual-Action Mechanism: Lithium-Mediated Neuroprotection Plus Salicylate-Mediated COX Inhibition

Lithium salicylate uniquely combines two pharmacologically distinct mechanisms in a single molecular entity: lithium ion-mediated GSK-3β inhibition and IMPase inhibition (leading to cerebral inositol depletion), plus salicylate-mediated cyclooxygenase (COX) inhibition with resultant anti-inflammatory and antipyretic effects [1][2]. Cytokine profiling in Tg2576 mice demonstrated that LISPRO (lithium salicylate-proline cocrystal) downregulates pro-inflammatory cytokines, upregulates anti-inflammatory cytokines, and suppresses renal COX-2 expression [1].

Neuroinflammation Mechanism of Action Alzheimer's Disease

Lithium 2-Hydroxybenzoate: High-Value Research and Development Application Scenarios


Preclinical Alzheimer's Disease Research Requiring Chronic Lithium Dosing with Reduced Toxicity

Lithium salicylate is the optimal lithium salt for chronic dosing studies in Alzheimer's disease transgenic mouse models where sustained brain lithium exposure without toxic peak fluctuations is critical. Based on direct evidence showing elevated brain lithium levels beyond 48 hours post-dose without sharp peaks [1], and demonstrated prevention of spatial cognitive decline and depression-like behavior in APPSWE/PS1dE9 mice over 9 months [2], lithium salicylate enables long-term mechanistic studies of lithium's effects on amyloid pathology, tau phosphorylation, and neuroinflammation without the confounding toxicity and frequent monitoring required for lithium carbonate.

Neuroinflammation-Focused CNS Drug Discovery Programs

For research programs investigating the intersection of mood stabilization and neuroinflammation, lithium salicylate provides a unique dual-action tool compound. The salicylate moiety confers COX-mediated anti-inflammatory activity that lithium carbonate and lithium citrate lack [1], while the lithium ion maintains GSK-3β inhibition and IMPase inhibition relevant to bipolar disorder and neuroprotection [2]. This dual mechanism is particularly valuable for target validation studies in conditions such as Alzheimer's disease, traumatic brain injury, and neuropsychiatric disorders with inflammatory components, where cytokine modulation (downregulation of pro-inflammatory cytokines, upregulation of anti-inflammatory cytokines) has been documented [1].

Clinical-Stage Development of Next-Generation Lithium Therapeutics with Improved Therapeutic Index

Lithium salicylate and its cocrystal derivatives (e.g., AL001/LISPRO) are the preferred starting materials for developing lithium-based therapeutics with enhanced safety profiles. The Phase 2 clinical evidence showing AL001's broader myo-inositol reduction (17/18 brain regions vs. 8/18 for lithium carbonate) and glutamate sparing (10/18 regions undisturbed vs. 0/18) provides pharmacodynamic validation for this approach [1]. Organizations pursuing 505(b)(2) regulatory pathways or developing lithium-sparing treatments for Alzheimer's disease, bipolar disorder, major depressive disorder, and PTSD should prioritize lithium salicylate-based formulations based on this differentiated clinical evidence [2].

Pharmacokinetic and Toxicological Studies of Lithium Salt Counterion Effects

Lithium salicylate serves as a critical comparator in fundamental pharmacokinetic research investigating how counterion selection influences lithium absorption, distribution, and toxicity. The quantitative data showing Frel (plasma) = 0.35 and Frel (brain) = 0.54 relative to lithium carbonate [1] provides a benchmark for structure-pharmacokinetic relationship studies. Researchers evaluating novel lithium salts or cocrystals should include lithium salicylate as a reference standard to contextualize their findings against this well-characterized organic anion lithium salt with documented sustained-release-like pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for lithium;2-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.